
ニッケルエチレンジアミン四酢酸二ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium nickel ethylenediaminetetraacetic acid is a useful research compound. Its molecular formula is C10H16N2Na2NiO9 and its molecular weight is 412.91 g/mol. The purity is usually 95%.
The exact mass of the compound Disodium nickel ethylenediaminetetraacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Disodium nickel ethylenediaminetetraacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disodium nickel ethylenediaminetetraacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
重量分析における錯体滴定
ニッケルエチレンジアミン四酢酸二ナトリウムは、物質の純度を決定する重量分析における錯体滴定法で使用されます。例えば、認証標準物質(CRM)中のエチレンジアミン四酢酸二ナトリウム二水和物の質量分率を決定するために使用されます。 このプロセスは、化学測定の精度と信頼性を維持するために不可欠な、鉛イオン選択電極を用いた電位測定監視を伴います .
分光光度分析
分光光度分析では、ニッケルエチレンジアミン四酢酸二ナトリウムは、水性媒体中のEDTAの存在を決定するための試薬として役立ちます。 最適化された方法は、特定の波長、pH、および反応時間における変色反応を含み、EDTAに対して低い検出限界を持つ感度の高いアプローチを提供します .
標準溶液の品質管理
EDTAとの錯体形成(ニッケル塩を含む)は、単一元素水性標準溶液中の分析物の濃度を認定するための品質管理ツールです。 この用途は、国際単位系(SI)への結果の計量トレーサビリティを保証し、高い精度で分析物の公称濃度を検証するために重要です .
神経変性疾患研究
ニッケルエチレンジアミン四酢酸二ナトリウムは、神経変性疾患のキレート療法における役割について調査されています。 研究により、EDTAキレート療法は、患者における有毒金属の負担を排除するのに有効であり、アルツハイマー病やパーキンソン病などの症状を改善する可能性があることが示されています .
分析化学
ニッケルエチレンジアミン四酢酸二ナトリウムは、多用途な配位子として、さまざまな元素の測定のために分析化学で広く使用されています。 ほとんどの金属と錯体を形成することができ、これらの元素を定量化するのに使用されるさまざまな滴定法に不可欠です .
有毒金属の検出
有毒金属の検出という文脈では、ニッケルエチレンジアミン四酢酸二ナトリウムはキレート試験で使用されます。これらの試験は、誘導結合プラズマ質量分析法などの技術を使用して、尿などの生物学的サンプル中の有毒金属の存在を特定するのに役立ちます。 この用途は、環境への暴露とその潜在的な健康への影響を評価するために不可欠です .
作用機序
Target of Action
Disodium Nickel EDTA, like other EDTA compounds, primarily targets metal ions . It is a chelating agent that binds to a wide range of polyvalent cations, including iron (Fe2+/Fe3+) and calcium ions (Ca2+), forming water-soluble complexes . It also inhibits enzymes, such as metalloproteases, that require divalent cations for activity .
Mode of Action
The compound interacts with its targets by forming chelate complexes with metal ions . This interaction results in the sequestration of the metal ions, preventing them from participating in other reactions . For example, it can inhibit proteases dependent on metal ions, such as calcium-dependent cysteine proteases .
Biochemical Pathways
The primary biochemical pathway affected by Disodium Nickel EDTA is the metalloproteinase pathway . By chelating the metal ions necessary for the function of metalloproteases, Disodium Nickel EDTA can inhibit these enzymes and disrupt the pathway .
Pharmacokinetics
Like other edta compounds, it is expected to have good solubility in water . This property would likely impact its absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The primary result of Disodium Nickel EDTA’s action is the inhibition of metal-dependent enzymes . By chelating metal ions, it prevents these enzymes from functioning properly, which can have various downstream effects depending on the specific enzyme and pathway involved .
Action Environment
The action of Disodium Nickel EDTA can be influenced by various environmental factors. For example, its ability to chelate metal ions can be affected by the pH of the environment . Additionally, the presence of other substances that can bind to metal ions may compete with Disodium Nickel EDTA, potentially affecting its efficacy .
Safety and Hazards
将来の方向性
Ethylenediaminetetraacetic acid (EDTA) is increasingly used to improve heavy metal mobility and bioavailability in soil for phytoremediation . The results broadly demonstrate the effectiveness of nitrogen–phosphorus–potassium fertilizer in compensating for the potentially negative effects of ethylenediaminetetraacetic acid on soil properties during phytoremediation .
生化学分析
Biochemical Properties
Disodium nickel ethylenediaminetetraacetic acid plays a significant role in biochemical reactions. It forms complexes with divalent cations, inhibiting enzymes such as metalloproteases that require these cations for activity . This interaction with enzymes and proteins can influence the course of biochemical reactions, making disodium nickel ethylenediaminetetraacetic acid a valuable tool in biochemical research.
Cellular Effects
The effects of disodium nickel ethylenediaminetetraacetic acid on cells are diverse and depend on the specific cellular context. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can improve heavy metal mobility and bioavailability in soil for phytoremediation, affecting the health of the ecosystem .
Molecular Mechanism
At the molecular level, disodium nickel ethylenediaminetetraacetic acid exerts its effects through its ability to bind to metal ions. This binding can inhibit or activate enzymes, leading to changes in gene expression . The exact mechanism of action can vary depending on the specific biomolecules and metal ions involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of disodium nickel ethylenediaminetetraacetic acid can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
Disodium nickel ethylenediaminetetraacetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways it is involved in can depend on the specific context and the other molecules present.
Transport and Distribution
Disodium nickel ethylenediaminetetraacetic acid can be transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation . The exact mechanisms of transport and distribution can depend on the specific cellular context.
Subcellular Localization
The subcellular localization of disodium nickel ethylenediaminetetraacetic acid can affect its activity or function. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
特性
| { "Design of the Synthesis Pathway": "The synthesis of Disodium nickel ethylenediaminetetraacetic acid can be achieved by the reaction of ethylenediaminetetraacetic acid (EDTA) with nickel chloride, followed by the addition of sodium hydroxide to form the disodium salt.", "Starting Materials": [ "Ethylenediaminetetraacetic acid (EDTA)", "Nickel chloride", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve nickel chloride in water to form nickel chloride solution", "Step 2: Add EDTA to the nickel chloride solution and heat the mixture to 60-70°C", "Step 3: Adjust the pH of the mixture to 9-10 by adding sodium hydroxide solution", "Step 4: Continue heating the mixture for 2-3 hours until the reaction is complete", "Step 5: Cool the mixture and filter the precipitate", "Step 6: Wash the precipitate with water and dry to obtain Disodium nickel ethylenediaminetetraacetic acid" ] } | |
CAS番号 |
11079-07-5 |
分子式 |
C10H16N2Na2NiO9 |
分子量 |
412.91 g/mol |
IUPAC名 |
disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;nickel;hydrate |
InChI |
InChI=1S/C10H16N2O8.2Na.Ni.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;1H2/q;2*+1;;/p-2 |
InChIキー |
FJHUBOUWIGCVEO-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ni+2] |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)O.O.[Na+].[Na+].[Ni] |
| 15708-55-1 | |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


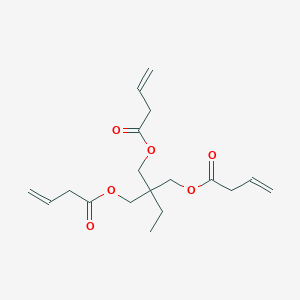
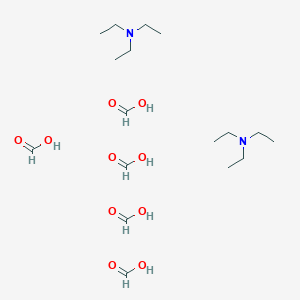
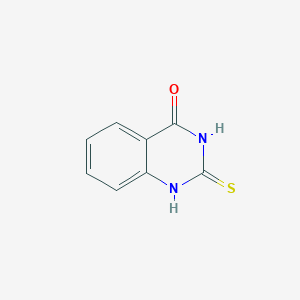
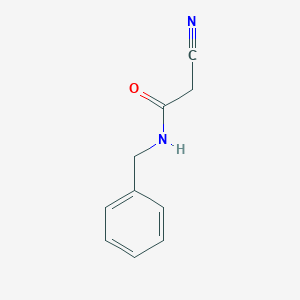

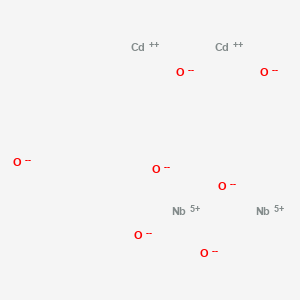

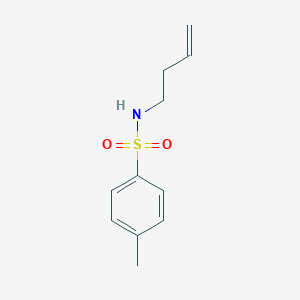
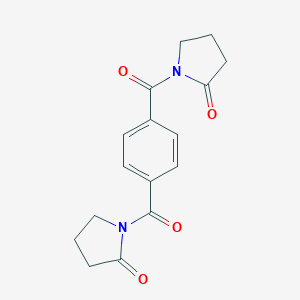
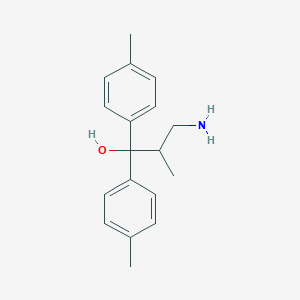
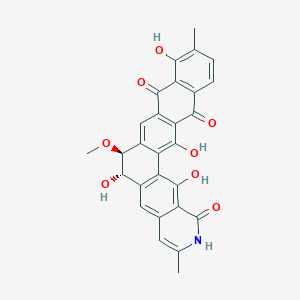
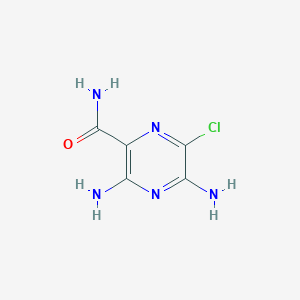

![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)
